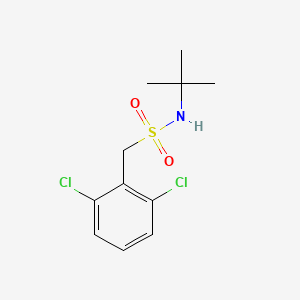
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a chloride channel blocker.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide involves the inhibition of chloride channels. It binds to the channel pore and prevents chloride ions from passing through. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been shown to be a non-competitive inhibitor of chloride channels and can block both anion and cation currents.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and to reduce the activity of the Na+/K+/2Cl- cotransporter. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective chloride channel blocker and can be used to study the role of chloride channels in various physiological processes. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has some limitations. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide. One area of research is the development of more selective chloride channel blockers. This would allow for more precise studies of the role of chloride channels in various physiological processes. Another area of research is the development of new methods for studying the activity of chloride channels in vivo. This would allow for a better understanding of the role of chloride channels in disease states and could lead to the development of new therapies for chloride channel-related diseases. Finally, there is a need for more studies on the toxicity of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide and its potential side effects in vivo. This would help to ensure that N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is used safely and effectively in future research.
Conclusion
In conclusion, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, or N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, is a widely used chloride channel blocker that has been used in scientific research for many years. It has been shown to have a number of biochemical and physiological effects and is relatively easy to synthesize. However, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has some limitations and there is a need for more research on its toxicity and potential side effects. Overall, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is an important tool for studying the role of chloride channels in various physiological processes and has the potential to lead to the development of new therapies for chloride channel-related diseases.
Applications De Recherche Scientifique
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been widely used in scientific research, particularly in the field of physiology and pharmacology. It is commonly used as a chloride channel blocker and has been shown to block both voltage-gated and ligand-gated chloride channels. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has also been used to study the role of chloride channels in various physiological processes, including cell volume regulation, synaptic transmission, and ion transport.
Propriétés
IUPAC Name |
N-tert-butyl-1-(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-11(2,3)14-17(15,16)7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDCGWCDYOHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2,6-dichlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
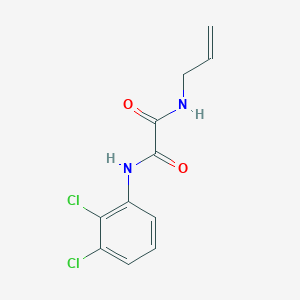
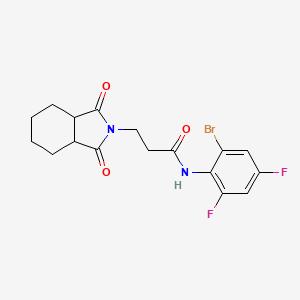
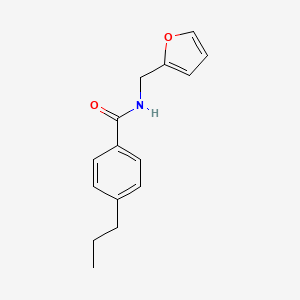
![8-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4762621.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B4762623.png)
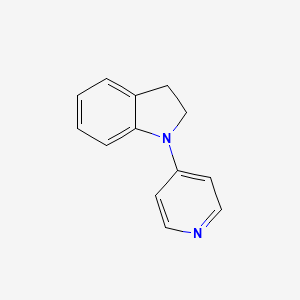
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4762663.png)
![N-(3-chlorobenzyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4762672.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4762673.png)
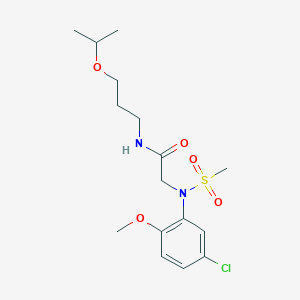
![N-(3,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4762685.png)